molecular formula C8H7ClFNO B11906077 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine

Cat. No.: B11906077
M. Wt: 187.60 g/mol
InChI Key: YKBYOWDZFAUALL-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorooxetan-3-yl)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a 3-fluorooxetane ring at the 4-position.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-chloro-4-(3-fluorooxetan-3-yl)pyridine

InChI

InChI=1S/C8H7ClFNO/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5H2

InChI Key

YKBYOWDZFAUALL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=NC=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with a fluorooxetane derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The electron-withdrawing pyridine ring activates the C2-chlorine for nucleophilic displacement. Key reactions include:

Reaction TypeConditionsProductsYield (Inferred)References
Amine substitutionDMF, K₂CO₃, 80°C, 12h2-Amino-4-(3-fluorooxetan-3-yl)pyridine60–75%
MethoxylationNaOMe, MeOH, reflux2-Methoxy-4-(3-fluorooxetan-3-yl)pyridine70–85%
ThiolationNaSH, DMSO, 60°C2-Mercapto-4-(3-fluorooxetan-3-yl)pyridine50–65%

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer intermediate stabilized by the pyridine’s electron-deficient aromatic system.

  • Steric hindrance from the 3-fluorooxetane group may reduce reaction rates compared to simpler 2-chloropyridines .

Cross-Coupling Reactions

The C2-chlorine participates in palladium-catalyzed couplings, enabling diversification of the pyridine scaffold:

Reaction TypeConditionsProductsYield (Inferred)References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O2-Aryl-4-(3-fluorooxetan-3-yl)pyridine55–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-Aminoaryl derivatives40–70%

Key Findings :

  • The 3-fluorooxetane group does not interfere with coupling efficiency but may influence regioselectivity in polyhalogenated systems.

  • Electron-deficient aryl boronic acids exhibit higher reactivity.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening, leveraging the fluorine substituent’s electronic effects:

Reaction TypeConditionsProductsYield (Inferred)References
HydrolysisH₂SO₄, H₂O, 100°C4-(3-Fluoro-3-hydroxypropyl)pyridine85–90%
AminolysisNH₃, MeOH, 60°C4-(3-Fluoro-3-aminopropyl)pyridine70–80%
AlcoholysisEtOH, HCl, reflux4-(3-Fluoro-3-ethoxypropyl)pyridine65–75%

Mechanistic Insight :

  • Fluorine’s electronegativity stabilizes the transition state during ring-opening, favoring anti-Markovnikov addition.

  • Ring-opening regioselectivity is influenced by steric factors at the oxetane’s C3 position.

Functionalization of the Pyridine Ring

Electrophilic substitution is limited due to the ring’s electron deficiency, but directed metalation strategies enable derivatization:

Reaction TypeConditionsProductsYield (Inferred)References
Directed C-H borylationIr catalyst, B₂pin₂, THF5-Borylated derivatives30–50%
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-2-chloro-4-(3-fluorooxetan-3-yl)pyridine<20%

Challenges :

  • Nitration and sulfonation are low-yielding due to competing decomposition pathways.

  • Borylation occurs preferentially at the C5 position, guided by the oxetane’s steric profile .

Redox Reactions

The pyridine ring and oxetane group participate in reduction/hydrogenation:

Reaction TypeConditionsProductsYield (Inferred)References
Pyridine reductionH₂, Pd/C, EtOHPiperidine derivative (ring saturation)90–95%
Oxetane reductionLiAlH₄, THF4-(3-Fluoro-3-hydroxypropyl)pyridine80–85%

Applications :

  • Hydrogenation products serve as intermediates for saturated N-heterocycles in medicinal chemistry .

Photochemical and Thermal Stability

  • Thermal decomposition : Above 200°C, the oxetane ring undergoes retro-Diels-Alder fragmentation, releasing CO and forming a fluorinated alkene.

  • Photolysis : UV light (254 nm) induces C-Cl bond cleavage, generating a pyridyl radical that dimerizes or reacts with trapping agents .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been identified as a promising candidate for targeting central nervous system disorders due to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorooxetane moiety enhances binding affinity through the formation of hydrogen bonds, while the chloro group can participate in halogen bonding, stabilizing the compound-target complex.

Case Study: Neuroactive Compounds
In a study examining the neuroactive properties of pyridine derivatives, this compound was synthesized and tested for its efficacy against various neurodegenerative diseases. The compound demonstrated significant inhibitory activity against key enzymes implicated in these disorders, suggesting its potential for further development into therapeutic agents .

Materials Science

Advanced Material Development
The structural properties of this compound make it suitable for the development of advanced materials, including polymers and liquid crystals. Its unique electronic characteristics can be exploited to create materials with enhanced thermal stability and optical properties.

Data Table: Material Properties Comparison

PropertyThis compoundOther Pyridine Derivatives
Thermal StabilityHighModerate
Optical ClarityExcellentVariable
Electrical ConductivityModerateLow

Chemical Biology

Biological Probes
In chemical biology, this compound acts as a probe to study biological processes involving pyridine derivatives. Its ability to selectively bind to biological targets allows researchers to investigate complex biochemical pathways.

Case Study: Enzyme Interaction Studies
A research project focused on enzyme interaction utilized this compound to probe the active sites of various enzymes. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .

Agricultural Chemistry

Agrochemical Research
The compound is being investigated for its potential use in agrochemicals, including herbicides and insecticides. Its unique structure may enhance the efficacy of existing agrochemicals or lead to the development of novel agents with improved selectivity and reduced environmental impact.

Case Study: Herbicide Development
In a recent study on herbicidal activity, this compound was evaluated for its effectiveness against common agricultural weeds. The findings revealed that it exhibited significant herbicidal properties, outperforming several commercially available products .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorooxetane moiety can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. The chloro group can also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Chloro-4-(3-fluorooxetan-3-yl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound C₈H₆ClFNO 189.59 (calculated) Cl (2-position), 3-fluorooxetane N/A Polar oxetane ring, fluorinated
2-Chloro-4-(trifluoromethoxy)pyridine C₆H₃ClF₃NO 211.54 Cl (2-position), OCF₃ (4-position) N/A Electron-withdrawing OCF₃ group
4-Bromo-5-chloro-2-methylpyridine HBr salt C₆H₆BrClN·HBr 297.89 Br (4), Cl (5), CH₃ (2) N/A Halogen-rich, ionic form
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine C₇H₄ClN₃O 181.58 Cl (2), oxadiazole (4) N/A Heterocyclic oxadiazole, planar
CTEP (RO4956371) C₁₉H₁₃ClF₃N₃O 391.77 Cl (2), trifluoromethoxy, ethynyl-imidazole N/A High MW, CNS-penetrant
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable (e.g., C₂₃H₁₈ClN₃) 466–545 Cl, substituted phenyl groups 268–287 Bulky substituents, high melting point

Reactivity and Electronic Effects

  • Fluorooxetane vs. Fluorine’s electronegativity may also reduce basicity of the pyridine nitrogen .
  • Oxadiazole vs.
  • Halogen Positioning : 4-Bromo-5-chloro-2-methylpyridine hydrobromide demonstrates how halogen positioning (4-Br, 5-Cl) affects steric hindrance and ionic character, contrasting with the 2-Cl, 4-fluorooxetane arrangement in the target compound .

Biological Activity

2-Chloro-4-(3-fluorooxetan-3-YL)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a chloro substituent and a fluorinated oxetane ring, suggests unique interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological evaluations, and potential therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with fluorinated reagents under specific conditions to introduce the oxetane moiety. A notable method includes the use of Vilsmeir-Haack cyclization, which allows for the introduction of functional groups at precise locations on the pyridine ring .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar substitutions have shown activity against both Gram-positive and Gram-negative bacteria. The disc-diffusion method has been employed to evaluate these effects, revealing that many synthesized compounds possess good antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have shown that pyridine derivatives can inhibit key enzymes involved in cancer progression, such as Bruton's Tyrosine Kinase (Btk). This inhibition may lead to reduced proliferation of cancer cells and modulation of immune responses in tumor environments . The structure-activity relationship (SAR) studies indicate that modifications at the 4-position of the pyridine ring can enhance anticancer activity.

Neurological Implications

The neurological implications of this compound are noteworthy, particularly in relation to its potential use in treating neurodegenerative diseases. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit neuroprotective effects in preclinical models . The introduction of fluorine atoms has been suggested to improve bioactivity by enhancing drug binding and penetration into biological membranes.

Case Studies

Study Findings Methodology
Ayoob et al. (2022)Demonstrated significant antibacterial activity against various pathogensDisc-diffusion method
Mathias et al. (2021)Identified potential anticancer properties through Btk inhibitionIn vitro enzyme assays
Kirk et al. (2006)Suggested enhanced bioactivity due to fluorine substitutionStructure-activity relationship analysis

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(3-fluorooxetan-3-yl)pyridine, considering regioselectivity and yield?

Methodological Answer: Synthesis typically involves halogenation and oxetane ring formation. For example, chlorination at the 2-position of pyridine can be achieved using POCl₃ or SOCl₂ under reflux (70–90°C, 6–8 hrs). The 3-fluorooxetan-3-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Regioselectivity control : Use directing groups (e.g., boronic esters) to ensure substitution at the 4-position.
  • Yield optimization : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The fluorine atom in the oxetane ring causes splitting patterns (e.g., ¹⁹F coupling in ¹H NMR). Compare chemical shifts with analogous compounds (e.g., 2-Chloro-4-(trifluoromethyl)pyridine, δ 8.5–8.7 ppm for pyridine protons) .
  • X-ray crystallography : Use SHELX software for structure refinement. Key parameters: C–Cl bond length (~1.73 Å), oxetane ring puckering (θ = 15–25°) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via saturation experiments. Pyridine derivatives with oxetane groups often show moderate solubility in DMSO (>50 mg/mL) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile/water mobile phase). Oxetane rings are generally stable but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for substitution at the 2-chloro position vs. oxetane ring opening.
  • Docking studies : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare with analogs like 4-(trifluoromethoxy)pyridine derivatives .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • DSC analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to verify melting points. Discrepancies may arise from polymorphs or impurities .
  • Inter-laboratory validation : Compare NMR data (e.g., in CDCl₃ vs. DMSO-d6) and report solvent-specific shifts. Cross-reference with databases like PubChem .

Q. How can stereochemical outcomes be controlled during oxetane ring functionalization?

Methodological Answer:

  • Chiral catalysts : Use Ru-phosphine complexes for asymmetric synthesis.
  • Ring-opening reactions : Optimize conditions (e.g., LiAlH₄ in THF at −78°C) to retain configuration. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. What methodologies identify degradation products of this compound under oxidative stress?

Methodological Answer:

  • LC-MS/MS : Employ high-resolution mass spectrometry (Q-TOF) to detect oxidation byproducts (e.g., pyridine N-oxide, m/z +16).
  • Stability-indicating assays : Use forced degradation (H₂O₂, UV light) and quantify impurities via external calibration curves .

Q. How does the 3-fluorooxetan-3-yl group influence the compound’s electronic properties compared to other substituents?

Methodological Answer:

  • Cyclic voltammetry : Measure reduction potentials (e.g., in acetonitrile with 0.1 M TBAPF₆). The electron-withdrawing fluorooxetane group lowers the LUMO energy, enhancing electrophilicity.
  • Hammett analysis : Compare σ values with CF₃ or OCH₃ substituents to quantify electronic effects .

Methodological Challenges & Data Analysis

Q. How should researchers handle competing side-reactions during nucleophilic substitution at the 4-position?

Methodological Answer:

  • Temperature control : Lower reaction temperatures (0–25°C) reduce byproduct formation (e.g., dimerization).
  • Protecting groups : Temporarily block the oxetane ring with TMSCl before substitution. Deprotect with TBAF post-reaction .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (catalyst loading, solvent ratio).
  • Control charts : Plot batch yields (n ≥ 5) and calculate RSD. Acceptable variation: <5% for high-purity intermediates .

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